4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound featuring a spirocyclic structure This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the mesitylsulfonyl and thiophen-2-ylsulfonyl groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often catalyzed by transition metals such as rhodium or palladium.
Introduction of Sulfonyl Groups: The mesitylsulfonyl and thiophen-2-ylsulfonyl groups can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Base Catalysts: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . Additionally, the spirocyclic structure may facilitate binding to hydrophobic pockets within target proteins, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Known for its nucleophilic trifluoromethylating properties.
1,7-Dioxaspiro[5.5]undecane: Studied for its hydrogen bonding and structural stability.
Uniqueness
4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its dual sulfonyl groups and spirocyclic structure, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-thiophen-2-ylsulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)21-8-6-20(7-9-21)22(10-11-27-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAYIDGAQFSVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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